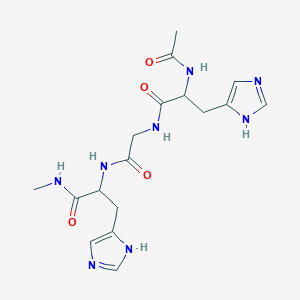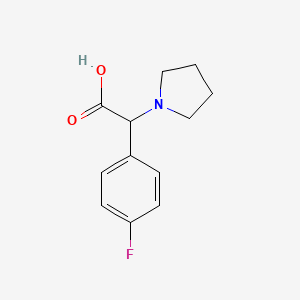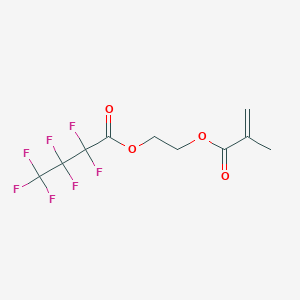
(His32,Leu34)-Neuropeptide Y (32-36)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(His32,Leu34)-ニューロペプチドY (32-36)は、脳や自律神経系に見られる36アミノ酸のペプチド神経伝達物質である、より大きなニューロペプチドYから誘導されたペプチド断片です。32位にヒスチジン、34位にロイシンを含むこの特定の断片は、エネルギーバランス、記憶、学習などのさまざまな生理学的プロセスにおける役割で知られています。
準備方法
合成経路と反応条件
(His32,Leu34)-ニューロペプチドY (32-36)の合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬を使用して、アミノ酸を活性化し、ペプチド結合を形成します。
脱保護: トリフルオロ酢酸 (TFA) を使用して、アミノ酸上の保護基を除去します。
切断: 通常、TFA、水、トリイソプロピルシラン (TIS) などのスカベンジャーを含む切断カクテルを使用して、ペプチドを樹脂から切断します。
工業生産方法
(His32,Leu34)-ニューロペプチドY (32-36)の工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置を使用することで、効率と再現性が向上します。精製は、高速液体クロマトグラフィー (HPLC) を使用して行われ、最終生成物は安定性のために凍結乾燥されます。
化学反応の分析
反応の種類
(His32,Leu34)-ニューロペプチドY (32-36)は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: ヒスチジン残基は、過酸化水素などの試薬を使用して酸化することができます。
還元: 存在する場合は、ジチオスレイトール (DTT) を使用してジスルフィド結合を還元することができます。
置換: 部位特異的変異誘発によって、アミノ酸残基を置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、弱酸性条件。
還元: ジチオスレイトール、中性pH。
置換: 特定のプライマーとポリメラーゼ連鎖反応 (PCR) を使用した部位特異的変異誘発。
主要な生成物
酸化: 酸化されたヒスチジン誘導体。
還元: 遊離のチオール基を持つ還元されたペプチド。
置換: アミノ酸配列が変化したペプチド変異体。
科学研究への応用
(His32,Leu34)-ニューロペプチドY (32-36)は、科学研究でさまざまな用途があります。
化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして使用されています。
生物学: 細胞シグナル伝達経路と受容体相互作用における役割について調査されています。
医学: 肥満、不安、うつ病などの状態における潜在的な治療効果について調査されています。
産業: ペプチドベースの薬剤と診断ツールの開発に使用されています。
科学的研究の応用
(His32,Leu34)-Neuropeptide Y (32-36) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
(His32,Leu34)-ニューロペプチドY (32-36)の作用機序には、Gタンパク質共役受容体であるニューロペプチドY受容体への結合が含まれます。この結合は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸 (cAMP) レベルの低下、イオンチャネル活性の調節など、一連の細胞内イベントを引き起こします。これらの作用は、食欲調節やストレス応答などのさまざまな生理学的効果をもたらします。
類似化合物との比較
類似化合物
ニューロペプチドY: (His32,Leu34)-ニューロペプチドY (32-36)が誘導された全長ペプチド。
ペプチドYY: 類似の機能を持つ関連ペプチドですが、受容体親和性が異なります。
膵臓ポリペプチド: 異なる生理学的役割を持つ膵臓ポリペプチドファミリーの別のメンバー。
独自性
(His32,Leu34)-ニューロペプチドY (32-36)は、その特定の配列と、それぞれ32位と34位にヒスチジンとロイシンが存在することによって特徴付けられます。この断片は、全長ニューロペプチドYの生物活性を一部保持していますが、受容体結合特性と生理学的効果が異なります。
特性
IUPAC Name |
N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILZDFWVWZRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)






